molecular formula C22H21N3O2S B4692499 2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B4692499
M. Wt: 391.5 g/mol
InChI Key: VAJGHEKJJHNORR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound that features a benzamide core with ethylsulfanyl and pyridin-3-ylmethylcarbamoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of 2-(ethylsulfanyl)benzoic acid with 2-[(pyridin-3-ylmethyl)carbamoyl]aniline under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide
  • 2-(ethylsulfanyl)-N-{2-[(pyridin-2-ylmethyl)carbamoyl]phenyl}benzamide
  • 2-(ethylsulfanyl)-N-{2-[(pyridin-4-ylmethyl)carbamoyl]phenyl}benzamide

Uniqueness

2-(ethylsulfanyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group and the pyridin-3-ylmethylcarbamoyl moiety provides distinct properties that can be leveraged in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-28-20-12-6-4-10-18(20)22(27)25-19-11-5-3-9-17(19)21(26)24-15-16-8-7-13-23-14-16/h3-14H,2,15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGHEKJJHNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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